![molecular formula C17H22N2O3S2 B216495 N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B216495.png)
N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide, also known as DPTC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPTC belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide is not fully understood. However, it is believed that N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis in cancer cells and to have neuroprotective effects.
Biochemical and Physiological Effects:
N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. These effects are believed to be due to the inhibition of COX enzymes. N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This effect is believed to be due to the inhibition of HDACs. N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a useful tool for laboratory experiments. However, one limitation of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has not been extensively studied in humans, which means that its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide. One direction is to further investigate its mechanism of action, particularly its effects on COX enzymes and HDACs. Another direction is to study its potential therapeutic applications in humans, particularly as an anticancer agent and as a neuroprotective agent. Additionally, it would be interesting to investigate the potential of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide as a drug delivery system, as sulfonamide compounds have been shown to enhance the permeability of drugs across biological membranes.
合成方法
The synthesis of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide involves the reaction of 4-aminobenzenesulfonamide with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure product. The yield of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide is typically around 60-70%.
科学研究应用
N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has also been investigated for its potential use as an anticancer agent. Studies have shown that N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide inhibits the growth of cancer cells in vitro and in vivo, and induces apoptosis in cancer cells. N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
产品名称 |
N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide |
|---|---|
分子式 |
C17H22N2O3S2 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H22N2O3S2/c1-3-11-19(12-4-2)24(21,22)15-9-7-14(8-10-15)18-17(20)16-6-5-13-23-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,18,20) |
InChI 键 |
WUPRHADVZYMUEQ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
规范 SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)
![Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216414.png)
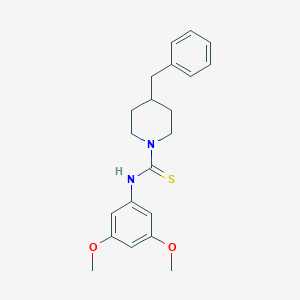
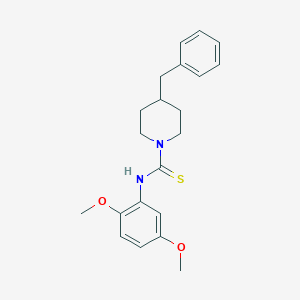
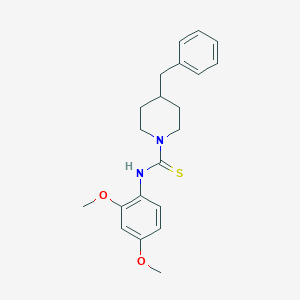
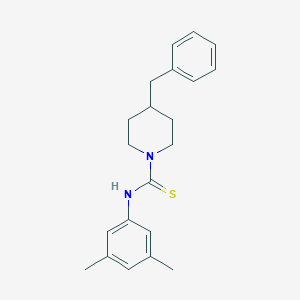
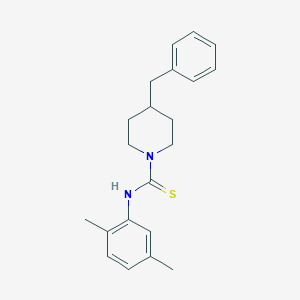
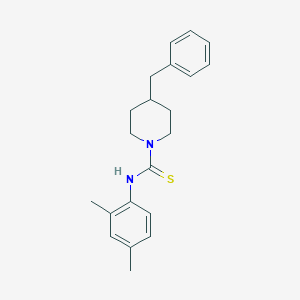
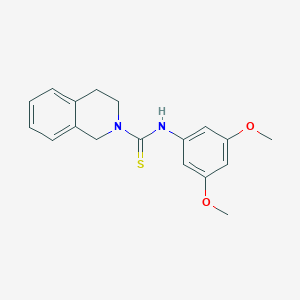
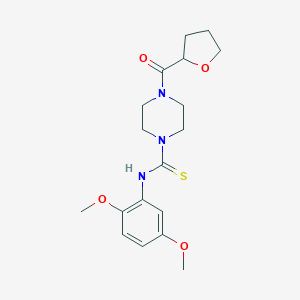
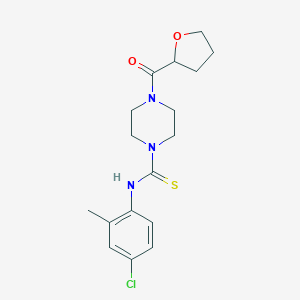
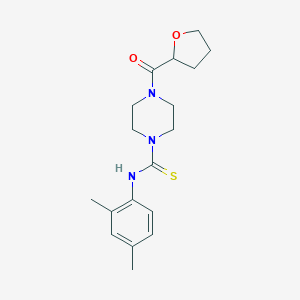
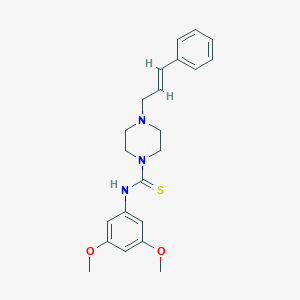
![Ethyl 4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}benzoate](/img/structure/B216435.png)